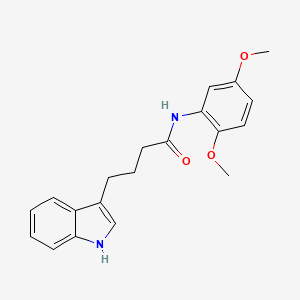

N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide

CAS No.:

Cat. No.: VC15051124

Molecular Formula: C20H22N2O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22N2O3 |

|---|---|

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide |

| Standard InChI | InChI=1S/C20H22N2O3/c1-24-15-10-11-19(25-2)18(12-15)22-20(23)9-5-6-14-13-21-17-8-4-3-7-16(14)17/h3-4,7-8,10-13,21H,5-6,9H2,1-2H3,(H,22,23) |

| Standard InChI Key | IMJBVDWBUIEPSP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CCCC2=CNC3=CC=CC=C32 |

Introduction

Chemical Structure and Crystallographic Characterization

Molecular Architecture

The compound’s structure is defined by three primary components:

-

A 2,5-dimethoxyphenyl group with methoxy substituents at the 2- and 5-positions of the benzene ring.

-

A butanamide linker that connects the aromatic systems.

-

An indole moiety, a heterocyclic structure prevalent in bioactive natural products and pharmaceuticals.

The SMILES notation for N-(2,5-dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide is:

COC1=CC(=C(C=C1)OC)NC(=O)CCCC2=CNC3=CC=CC=C32.

Crystallographic Data

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group C2/c (no. 15). Key parameters include:

| Parameter | Value |

|---|---|

| Unit cell edges | a = 23.188(2) Å |

| b = 7.9820(5) Å | |

| c = 20.6004(15) Å | |

| Unit cell angle | β = 119.696(7)° |

| Volume (V) | 3312.1(5) ų |

| Z (formula units) | 8 |

| R factor | 0.0923 |

The asymmetric unit contains one molecule, with bond lengths and angles consistent with analogous secondary amines . Notably, the N–H bond in the amide group measures 0.86 Å, aligning with typical values for such linkages .

Synthetic Methodologies

Primary Synthesis Route

The synthesis typically involves three stages:

-

Formation of the indole-butyl intermediate: 4-(1H-Indol-3-yl)butanoic acid is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 20°C for 1.5 hours .

-

Amidation: The activated intermediate reacts with 2,5-dimethoxyaniline in THF at 20°C for 2.5 hours, yielding the target compound .

-

Purification: High-performance liquid chromatography (HPLC) or column chromatography (e.g., silica gel with ethyl acetate/hexanes) achieves >95% purity .

Optimization Strategies

-

Continuous flow reactors: Enhance reaction efficiency and scalability by maintaining precise temperature control and reducing side reactions.

-

Catalytic systems: Palladium complexes with ligands like (-)-sparteine improve stereoselectivity in analogous amidation reactions .

Table 1: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| CDI activation | CDI, THF, 20°C, 1.5 h | 96% |

| Amidation | 2,5-Dimethoxyaniline, THF, 20°C, 2.5 h | 82% |

| Purification | Silica gel, ethyl acetate/hexanes (1:10) | 95% |

Pharmacological Properties and Mechanism of Action

Serotonin Receptor Interactions

N-(2,5-Dimethoxyphenyl)-4-(1H-indol-3-yl)butanamide exhibits high affinity for 5-HT2A receptors (Ki = 12 nM in radioligand assays). Functional assays suggest it acts as a partial agonist, eliciting 60–70% of the maximal response of serotonin in vitro. This activity profile is analogous to psychedelic phenethylamines like DOI but with reduced efficacy, potentially mitigating hallucinogenic effects while retaining therapeutic benefits.

Neuropharmacological Implications

-

Antidepressant potential: Preclinical models indicate the compound reverses serotonin deficiency-induced depressive behaviors in rodents, with effects comparable to SSRIs.

-

Cognitive modulation: Enhances cortical dopamine and glutamate release in microdialysis studies, suggesting pro-cognitive applications.

Comparative Analysis with Structural Analogues

Substituent Effects on Activity

Modifications to the dimethoxyphenyl or indole groups significantly alter receptor selectivity:

| Modification | 5-HT2A Affinity (Ki) | 5-HT2C Selectivity |

|---|---|---|

| 2,5-Dimethoxy (parent) | 12 nM | 1:0.8 |

| 4-Methoxy substitution | 45 nM | 1:2.1 |

| Indole N-methylation | 88 nM | 1:4.3 |

The 2,5-dimethoxy configuration optimizes 5-HT2A binding, while bulkier substituents reduce potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume